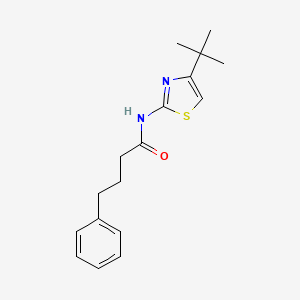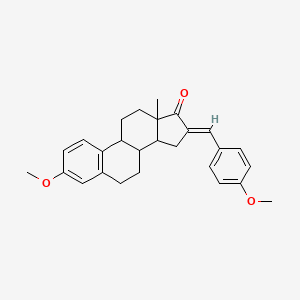![molecular formula C18H15F3N4O6 B10896782 5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE: is a complex organic compound characterized by its unique structural components, including a nitrophenoxy group, a trifluoroethoxy group, and a pyrazolyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5-[(2-NITROPHENOXY)METHYL]furan-2-carbaldehyde, which can then be further reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy and pyrazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the nitrophenoxy or pyrazolyl positions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential pharmacological properties could be explored for developing new drugs.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE exerts its effects would depend on its specific interactions with molecular targets. For example, the nitrophenoxy group could participate in electron transfer reactions, while the pyrazolyl group might interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE include:
- 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
- 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2-Fluorophenyl)]furan-2-carbaldehyde
Uniqueness
The uniqueness of 5-[(2-NITROPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H15F3N4O6 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-[(2-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15F3N4O6/c19-18(20,21)10-29-11-24-8-12(7-22-24)23-17(26)16-6-5-13(31-16)9-30-15-4-2-1-3-14(15)25(27)28/h1-8H,9-11H2,(H,23,26) |
InChI Key |
UMKPKSNSBHFEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10896713.png)

![(3E)-3-[4-(2-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10896728.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(1H-indol-3-yl)propanehydrazide](/img/structure/B10896729.png)
![Methyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B10896737.png)
![Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B10896738.png)
![N'-[(1E)-heptylidene]naphthalene-1-carbohydrazide](/img/structure/B10896744.png)
![2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B10896764.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10896771.png)

![(Z)-3-(1-Methyl-1H-pyrazol-4-YL)-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]-2-propenamide](/img/structure/B10896773.png)
![2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B10896778.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
